Tris(2-aminoethyl)amine Tris(2-aminoethyl)amine Tris(2-aminoethyl)amine is a tetramine.
Brand Name: Vulcanchem
CAS No.: 14350-52-8
VCID: VC13289431
InChI: InChI=1S/C6H18N4.ClH/c7-1-4-10(5-2-8)6-3-9;/h1-9H2;1H
SMILES: C(CN(CCN)CCN)N
Molecular Formula: C6H19ClN4
Molecular Weight: 182.69 g/mol

Tris(2-aminoethyl)amine

CAS No.: 14350-52-8

Cat. No.: VC13289431

Molecular Formula: C6H19ClN4

Molecular Weight: 182.69 g/mol

* For research use only. Not for human or veterinary use.

Tris(2-aminoethyl)amine - 14350-52-8

Specification

CAS No. 14350-52-8
Molecular Formula C6H19ClN4
Molecular Weight 182.69 g/mol
IUPAC Name N',N'-bis(2-aminoethyl)ethane-1,2-diamine;hydrochloride
Standard InChI InChI=1S/C6H18N4.ClH/c7-1-4-10(5-2-8)6-3-9;/h1-9H2;1H
Standard InChI Key OLOFKONCZZLWKI-UHFFFAOYSA-N
SMILES C(CN(CCN)CCN)N
Canonical SMILES C(CN(CCN)CCN)N.Cl

Introduction

Chemical Overview and Structural Characteristics

Tris(2-aminoethyl)amine, systematically named N,N-bis(2-aminoethyl)ethane-1,2-diamine, is an aliphatic tetramine characterized by a central nitrogen atom bonded to three 2-aminoethyl groups. Its molecular structure enables four coordination sites, making it a potent ligand for metal ions such as Cu2+\text{Cu}^{2+}, Zn2+\text{Zn}^{2+}, and Mn2+\text{Mn}^{2+} . The compound’s ability to form bicyclic chelates enhances its utility in catalysis and materials science.

Key Physical and Chemical Properties

The following table summarizes critical physicochemical data for tris(2-aminoethyl)amine:

PropertyValueSource
Molecular FormulaC6H18N4\text{C}_6\text{H}_{18}\text{N}_4
CAS Number4097-89-6
Density (20°C)0.978 g/cm³
Boiling Point102°C (0.05 mmHg)
Solubility in WaterMiscible
Refractive Index1.4969
pKa (estimated)~11.9 (aqueous solution)

The compound’s high solubility in water and amine-like odor reflect its polar nature and hygroscopicity, necessitating storage in cool, dry environments to prevent degradation .

Synthesis and Manufacturing Processes

Modern Three-Step Synthesis

A patent-pending method (CN109438252B) outlines an efficient three-step synthesis starting from triethanolamine :

  • Chlorination: Triethanolamine reacts with thionyl chloride (SOCl2\text{SOCl}_2) in the presence of dimethylformamide (DMF) to form tris(2-chloroethyl)amine hydrochloride.

    N(CH2CH2OH)3+3 SOCl2N(CH2CH2Cl)3HCl+3 SO2+3 HCl\text{N(CH}_2\text{CH}_2\text{OH)}_3 + 3\ \text{SOCl}_2 \rightarrow \text{N(CH}_2\text{CH}_2\text{Cl)}_3\cdot\text{HCl} + 3\ \text{SO}_2 + 3\ \text{HCl}

    This step achieves near-quantitative conversion under reflux at 70°C for 6–8 hours .

  • Amination: The chlorinated intermediate is treated with aqueous ammonia in ethanol, yielding tris(2-aminoethyl)amine hydrochloride.

    N(CH2CH2Cl)3HCl+3 NH3N(CH2CH2NH2)3HCl+3 NH4Cl\text{N(CH}_2\text{CH}_2\text{Cl)}_3\cdot\text{HCl} + 3\ \text{NH}_3 \rightarrow \text{N(CH}_2\text{CH}_2\text{NH}_2\text{)}_3\cdot\text{HCl} + 3\ \text{NH}_4\text{Cl}

    Ammonium chloride precipitates and is removed via filtration .

  • Alkalinization: Sodium hydroxide neutralizes the hydrochloride salt, releasing the free amine.

    N(CH2CH2NH2)3HCl+NaOHN(CH2CH2NH2)3+NaCl+H2O\text{N(CH}_2\text{CH}_2\text{NH}_2\text{)}_3\cdot\text{HCl} + \text{NaOH} \rightarrow \text{N(CH}_2\text{CH}_2\text{NH}_2\text{)}_3 + \text{NaCl} + \text{H}_2\text{O}

    Distillation under reduced pressure (5 kPa, 140–150°C) purifies the final product .

Comparative Synthesis Data

ParameterExample 1Example 2Example 3
Triethanolamine (g)14.914.914.9
Thionyl Chloride (g)505050
Ammonia (g)357035
Yield (%)81.574.381.5

This method reduces reaction steps, avoids gaseous byproducts, and achieves yields exceeding 80% .

Applications in Research and Industry

Coordination Chemistry

Tris(2-aminoethyl)amine’s tetradentate structure facilitates the formation of stable metal complexes. For instance, its copper(II) complexes exhibit catalytic activity in oxidation reactions, while zinc derivatives serve as models for metalloenzymes .

Peptide Synthesis

As a reagent for fluorenylmethyloxycarbonyl (Fmoc) group cleavage, it enables efficient solid-phase peptide synthesis without side reactions .

Carbon Dioxide Capture

The compound’s primary amine groups react reversibly with CO2\text{CO}_2, forming carbamates. This property is exploited in industrial scrubbers to reduce greenhouse gas emissions .

Polymer Chemistry

Tris(2-aminoethyl)amine acts as a crosslinking agent in epoxy resins, enhancing thermal stability and mechanical strength. Its reactivity with isocyanates also enables polyurea synthesis .

Recent Advances and Future Directions

The development of solvent-free synthesis and continuous-flow reactors promises to further enhance the sustainability of tris(2-aminoethyl)amine production . Emerging applications in supramolecular chemistry and nanotechnology underscore its potential in next-generation materials.

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